molecular formula C12H7BrO B1267964 4-Bromodibenzofuran CAS No. 89827-45-2

4-Bromodibenzofuran

Cat. No.: B1267964
CAS No.: 89827-45-2
M. Wt: 247.09 g/mol
InChI Key: DYTYBRPMNQQFFL-UHFFFAOYSA-N
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Description

4-Bromodibenzofuran is an organic compound with the molecular formula C12H7BrO. It is a brominated derivative of dibenzofuran, characterized by the presence of a bromine atom at the fourth position of the dibenzofuran structure. This compound is known for its applications in organic synthesis and material science, particularly in the development of semiconductors and organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromodibenzofuran can be synthesized through various methods. One common synthetic route involves the bromination of dibenzofuran. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of arylboronic acids and copper(II) bromide in the presence of tetrabutylammonium bromide. The reaction is conducted in a sealed tube at elevated temperatures (around 100°C) for several hours. The product is then extracted and purified through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromodibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can yield dibenzofuran or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

4-Bromodibenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromodibenzofuran
  • 3-Bromodibenzofuran
  • 5-Bromodibenzofuran
  • Dibenzofuran

Comparison: 4-Bromodibenzofuran is unique due to the specific positioning of the bromine atom, which influences its reactivity and applications. Compared to other brominated dibenzofurans, it offers distinct advantages in terms of selectivity in chemical reactions and its utility in material science .

Properties

IUPAC Name

4-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYBRPMNQQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332492
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89827-45-2
Record name 4-Bromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromodibenzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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